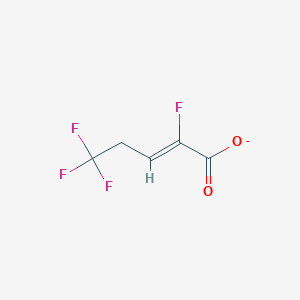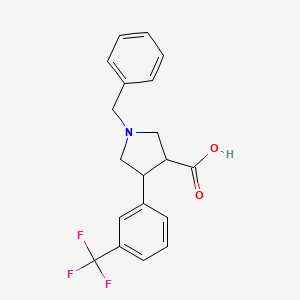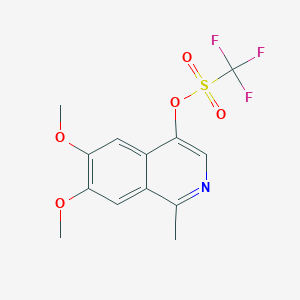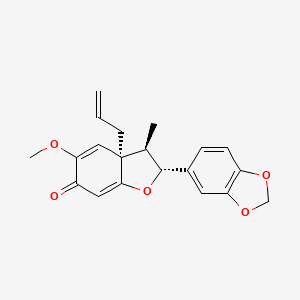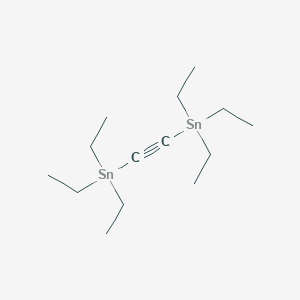
Bis(triethylstannyl)acetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triethylstannyl)acetylene is an organotin compound characterized by the presence of two triethylstannyl groups attached to an acetylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylstannyl)acetylene typically involves the reaction of triethylstannyl chloride with acetylene under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between triethylstannyl chloride and acetylene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triethylstannyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated acetylenes.
Reduction: Reduction reactions can lead to the formation of stannylated alkenes.
Substitution: The triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the triethylstannyl groups.
Major Products
Applications De Recherche Scientifique
Bis(triethylstannyl)acetylene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of bis(triethylstannyl)acetylene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The triethylstannyl groups can also undergo oxidative addition and reductive elimination, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trimethylstannyl)acetylene
- Bis(tripropylstannyl)acetylene
- Bis(tributylstannyl)acetylene
Uniqueness
Bis(triethylstannyl)acetylene is unique due to its specific steric and electronic properties conferred by the triethylstannyl groups. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
994-99-0 |
|---|---|
Formule moléculaire |
C14H30Sn2 |
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
triethyl(2-triethylstannylethynyl)stannane |
InChI |
InChI=1S/6C2H5.C2.2Sn/c7*1-2;;/h6*1H2,2H3;;; |
Clé InChI |
KMNWMZBIKBVLRU-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C#C[Sn](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


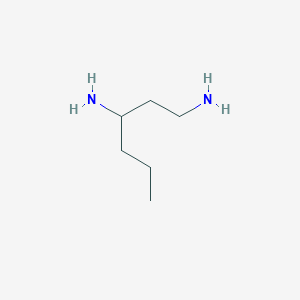
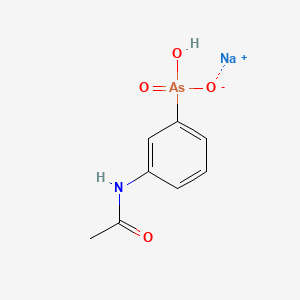
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
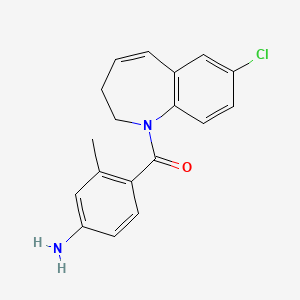

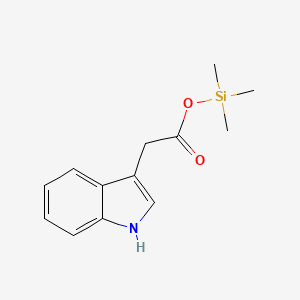
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
